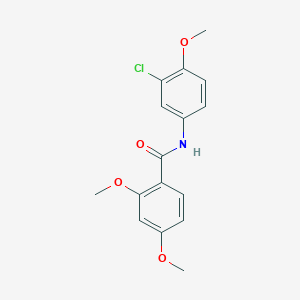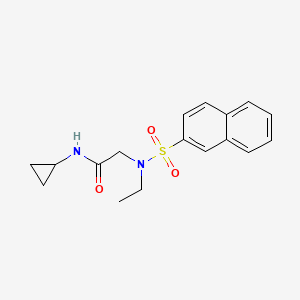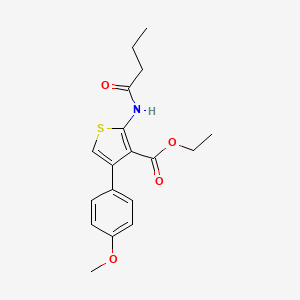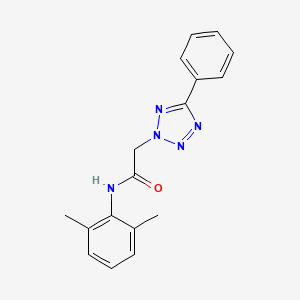
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that belongs to the class of benzamide derivatives. It is a yellow crystalline powder that is widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide involves the formation of a covalent bond between the amide group of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide and the target biomolecule. This covalent bond stabilizes the complex and allows for the detection of the biomolecule by fluorescence spectroscopy. The selectivity of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide for certain biomolecules is due to the specific interactions between the functional groups of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide and the target biomolecule.
Biochemical and Physiological Effects:
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells and does not induce any toxic effects. However, it is important to note that the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in vivo may result in nonspecific binding to other biomolecules, which may affect the accuracy of the results.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is its high selectivity for certain biomolecules, which allows for the accurate detection and imaging of these molecules in vitro and in vivo. Additionally, 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is relatively easy to synthesize and purify, making it a cost-effective option for scientific research.
However, 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide also has some limitations. It may not be suitable for the detection of biomolecules that do not have specific functional groups that can interact with 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide. Additionally, the nonspecific binding of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide to other biomolecules may affect the accuracy of the results, especially in vivo.
Orientations Futures
There are several future directions for the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in scientific research. One possible direction is the development of new derivatives of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide that have higher selectivity and sensitivity for certain biomolecules. Another direction is the optimization of the synthesis method to improve the yield and purity of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide. Additionally, the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in combination with other fluorescent probes may allow for the simultaneous detection and imaging of multiple biomolecules.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) and is usually carried out under reflux conditions for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is widely used in scientific research as a fluorescent probe for the detection and imaging of biological molecules such as proteins, nucleic acids, and lipids. It has been shown to selectively bind to certain biomolecules and emit fluorescence upon excitation with UV light. This property makes 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide an excellent tool for studying the structure, function, and dynamics of biological molecules in vitro and in vivo.
Propriétés
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-9(7-11)16-14(18)12-6-5-10(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLPLVJKBIBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)


![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
amino]ethanol](/img/structure/B5851951.png)



